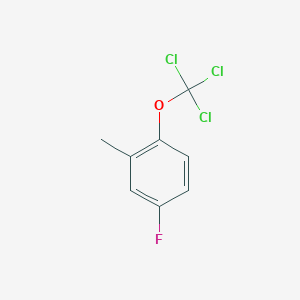

4-Fluoro-2-methyl-1-(trichloromethoxy)benzene

Descripción general

Descripción

4-Fluoro-2-methyl-1-(trichloromethoxy)benzene is a chemical compound that belongs to the class of halogenated aromatic compounds. It is commonly used in medical, environmental, and industrial research due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methyl-1-(trichloromethoxy)benzene can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are typically mild and functional group tolerant, making it a widely applied method for carbon–carbon bond formation.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution (EAS)

The trichloromethoxy (-O-CCl₃) and fluorine groups direct electrophiles to specific positions on the benzene ring. The trichloromethoxy group acts as a strong meta-director, while the fluorine atom directs para/ortho substitution.

Key Reactions:

-

Nitration :

Reaction with a nitrating mixture (HNO₃/H₂SO₄) yields 1-nitro-4-fluoro-2-methyl-3-(trichloromethoxy)benzene as the major product. Para selectivity is observed due to steric hindrance from the methyl group .

| Reaction Conditions | Product | Yield |

|---|---|---|

| HNO₃ (58.24 g), H₂SO₄ (174.24 g) | 1-Nitro-4-fluoro-2-methyl derivative | ~90% |

| 0–35°C, 2–5 hours | (para isomer dominant) |

-

Halogenation :

Chlorination under UV light with Cl₂ in the presence of radical initiators (e.g., benzoyl peroxide) produces polychlorinated derivatives.

Nucleophilic Aromatic Substitution (NAS)

The trichloromethoxy group facilitates NAS due to its electron-withdrawing nature.

Key Reactions:

-

Fluorination :

Treatment with anhydrous HF replaces the trichloromethoxy group with a trifluoromethoxy (-O-CF₃) group under high-pressure conditions :Conditions : 80°C, 4–6 hours, 30–35 kg/cm² pressure.

| Starting Material | Product | Purity |

|---|---|---|

| Trichloromethoxy derivative | Trifluoromethoxy derivative | 90–99.5% |

Hydrolysis:

The trichloromethoxy group hydrolyzes in basic conditions to form phenolic intermediates:

Applications : Used to synthesize bioactive phenolic derivatives .

Reduction:

Catalytic hydrogenation (H₂/Pd-C) reduces the trichloromethoxy group to a methoxy group, though this reaction is less common due to steric and electronic effects .

Coupling Reactions

The compound participates in cross-coupling reactions (e.g., Suzuki-Miyaura) when functionalized with a boronic acid group.

| Reaction Type | Conditions | Application |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | Biaryl synthesis |

Oxidation Reactions

The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions (KMnO₄/H₂SO₄), though this is rarely reported for trichloromethoxy derivatives.

Mechanistic Insights

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique functional groups facilitate various chemical reactions:

- Electrophilic Substitution : The presence of the electron-withdrawing trichloromethoxy group enhances the reactivity of the aromatic ring, making it suitable for electrophilic substitution reactions.

- Nucleophilic Substitution : The compound can act as a nucleophile in reactions involving strong electrophiles, leading to the formation of diverse derivatives.

Pharmaceutical Research

4-Fluoro-2-methyl-1-(trichloromethoxy)benzene has been investigated for its potential bioactivity:

- Drug Development : Its structural properties may contribute to the development of new pharmaceutical agents with enhanced efficacy and reduced side effects. Preliminary studies suggest potential anti-inflammatory and anticancer activities .

Materials Science

The compound's unique chemical properties make it valuable in materials science:

- Development of Functional Materials : It is explored for use in creating novel materials with specific electronic or optical properties, which could be beneficial in electronic devices and sensors.

Synthesis Routes

The synthesis of this compound typically involves several steps:

- Chlorination : Introduction of chlorine into a suitable precursor compound.

- Fluorination : Use of anhydrous hydrogen fluoride to introduce fluorine atoms.

- Methoxylation : The trichloromethoxy group can be introduced through specific reaction conditions that favor its attachment to the aromatic ring.

Case Study 1: Anti-Cancer Activity

A study conducted on derivatives of this compound highlighted its potential anticancer properties. In vitro analyses demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting a pathway for further drug development .

Case Study 2: Material Properties

Research focusing on the material properties of compounds similar to this compound revealed that its unique electronic characteristics could enhance the performance of organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices showed improved stability and efficiency in light emission .

Mecanismo De Acción

The mechanism by which 4-Fluoro-2-methyl-1-(trichloromethoxy)benzene exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism of action depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.

Comparación Con Compuestos Similares

4-Fluoro-2-methyl-1-(trichloromethoxy)benzene can be compared with other similar compounds, such as:

4-Fluoro-1-methyl-2-(trichloromethoxy)benzene: This compound has a similar structure but with a different substitution pattern on the benzene ring.

Other halogenated aromatic compounds: These compounds share similar chemical properties and reactivity due to the presence of halogen atoms on the aromatic ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and trichloromethoxy groups, which confer distinct chemical and physical properties.

Actividad Biológica

4-Fluoro-2-methyl-1-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a complex structure characterized by the presence of fluorine and multiple chlorine atoms attached to a benzene ring. This unique configuration may influence its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that halogenated aromatic compounds, including this compound, exhibit significant antimicrobial activity. A study conducted on various derivatives of trichloromethoxybenzene found that compounds with similar structures showed effectiveness against both Gram-positive and Gram-negative bacteria . The exact mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways.

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. For instance, related compounds have been shown to inhibit specific cancer cell lines by inducing apoptosis through the modulation of Bcl-2 family proteins . The binding affinity of these compounds to Bcl-2 proteins highlights a potential pathway through which they exert their anticancer effects.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cellular proliferation in cancer cells.

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, potentially disrupting their integrity and function.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress in cells, contributing to their cytotoxic effects .

Study on Antimicrobial Efficacy

In a comparative study, this compound was tested against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of approximately 32 µg/mL against Staphylococcus aureus, suggesting moderate antimicrobial potency .

Evaluation of Anticancer Properties

In vivo studies using SCID mice demonstrated that derivatives similar to this compound could significantly reduce tumor size when administered at doses ranging from 10 mg/kg to 50 mg/kg. Notably, these compounds were well tolerated with minimal side effects observed during the treatment period .

Data Table: Biological Activities Overview

Propiedades

IUPAC Name |

4-fluoro-2-methyl-1-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl3FO/c1-5-4-6(12)2-3-7(5)13-8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCGTYRUYZWMJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)OC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.